molecular formula C8H4ClNO2 B1582877 7-Chloroisatin CAS No. 7477-63-6

7-Chloroisatin

Cat. No. B1582877
CAS RN: 7477-63-6
M. Wt: 181.57 g/mol
InChI Key: MPLXQMMMGDYXIT-UHFFFAOYSA-N
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Description

7-Chloroisatin, also known as 7-chloro-1H-indole-2,3-dione, is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 . It is used primarily for research and development .


Molecular Structure Analysis

The molecular structure of 7-Chloroisatin is represented by the SMILES string Clc1cccc2C(=O)C(=O)Nc12 . This indicates that the molecule consists of a chlorine atom attached to an isatin core, which is a bicyclic structure composed of a benzene ring fused to a lactam .


Physical And Chemical Properties Analysis

7-Chloroisatin is a solid substance with a melting point range of 187-191 °C . It is sensitive to moisture and should be stored under inert gas .

Scientific Research Applications

  • Synthesis Applications : 7-Chloroisatin has been used in the synthesis of complex compounds. For instance, microwave irradiation has been utilized to accelerate the conversion of isatin, including 5-chloroisatin, to produce 1,2,4-triazino[5,6-b]indole-3-thiols, which are valuable in various chemical syntheses (Ashry et al., 2004).

  • Cytotoxicity Studies : The cytotoxic properties of 7-Chloroisatin derivatives have been extensively studied. Research has shown that compounds derived from reactions between isatin and furan, including derivatives of 7-Chloroisatin, exhibit varying levels of cytotoxicity, which is significant for understanding their potential therapeutic applications (Arifuzzaman et al., 2009).

  • Antibacterial Activity : New derivatives of 5-Chloroisatin have been synthesized and evaluated for their antibacterial activity. These derivatives exhibit good antimicrobial activity against various organisms, highlighting the potential of 7-Chloroisatin in developing new antibacterial agents (Tribak et al., 2017).

  • Photodynamic Therapy : Derivatives of Chloroisatin, such as trans-Bisthioglycosylated tetrakis(fluorophenyl)chlorin, have been designed and evaluated for use in photodynamic therapy. These derivatives have shown potential in treating various cancers, indicating the significance of Chloroisatin derivatives in medicinal chemistry (Hirohara et al., 2015).

Safety And Hazards

7-Chloroisatin is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

7-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXQMMMGDYXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322295
Record name 7-Chloroisatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisatin

CAS RN

7477-63-6
Record name 7477-63-6
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Record name 7-Chloroisatin
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Record name 7-Chloroisatin
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Record name 7-Chloroisatin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
N Kommu, SS Bommakanti, LSR Kundeti… - Current Trends in …, 2023 - abap.co.in
… Furtherisatin or 7-Chloroisatin on condensation with 1,2-diaminobenzene yielded corresponding 6H-indolo2,3-bquinoxalines. One of the compound 1-benzyl-5-bromo-7-chloroindoline-…
Number of citations: 2 abap.co.in
K Singhal - Synthesis and Reactivity in Inorganic and Metal …, 1993 - Taylor & Francis
… A mixture containing equirnolar amounts of diphenylantirnony(II1) 7-chloroisatin(0.45 g 1 rnrnol) and phenyl isocyanate (0.119 g, 1 mmol) was heated for 3 hrs at 13OoC in a N2 …
Number of citations: 7 www.tandfonline.com
NH CROMWELL, VL BELL - The Journal of Organic Chemistry, 1959 - ACS Publications
… A Pfitzinger-Borschereaction of 7-chloroisatin and 4, 4-dimethyl-l-tetralone was less satisfactory than the same reaction carried out with isatin, 3 but a 53% yield of the desired acid VI …
Number of citations: 9 pubs.acs.org
PW Sadler - The Journal of Organic Chemistry, 1956 - ACS Publications
… between the effects produced by 5- or 7- substitution, eg, 5-chloroisatin has (C) at 430 mg (a bathochromic shift of 14 mg) whereas 7chloroisatin has (C) at 405 mg (a hypsochromic shift …
Number of citations: 75 pubs.acs.org
GF Mendonça, RR Magalhães, M Mattos… - Journal of the Brazilian …, 2005 - SciELO Brasil
… of the frequently formed isomeric 7-chloroisatin 3 was detected in the crude reaction product by coinjection in HRGC (high-resolution gas chromatography) with authentic 7-chloroisatin. …
Number of citations: 54 www.scielo.br
S Jannati, AA Esmaeili - Tetrahedron, 2018 - Elsevier
… To our disappointment, no product was detected when 7-bromoistain and 7-chloroisatin were … To our disappointment, no product was seen when 7-bromoistain and 7-chloroisatin were …
Number of citations: 23 www.sciencedirect.com
G PRAMILA, R PREETI, R KANT - 2018 - researchgate.net
… In oxygen free nitrogen atmosphere a solution of bis (Pentafluorophenyl) bismuth (III) chloride (1mmol) in methanol (40ml) and 7-chloroisatin (1mmol) in the same solvent was stirred …
Number of citations: 0 www.researchgate.net
LW Deady, J Desneves, AJ Kaye, GJ Finlay… - Bioorganic & medicinal …, 2001 - Elsevier
… This was prepared from 7-chloroisatin and 7-methyl-1-indanone, as for 13a, but the basic reaction mixture also contained 20% ethanol, reflux was continued for 48 h, and the solution …
Number of citations: 79 www.sciencedirect.com
R Liu, M Wu, G Li - Heteroatom Chemistry, 2014 - Wiley Online Library
… However, when 7-chloroisatin was reacted with o-aminophenol and phenyldichlorophosphine under the standard conditions, the desired products were not obtained. To expand the …
Number of citations: 7 onlinelibrary.wiley.com
JA Xiao, Q Liu, JW Ren, J Liu, RG Carter… - European Journal of …, 2014 - Wiley Online Library
… However, the employment of 7-chloroisatin (4h) significantly decreased the enantioselectivity (83 % ee) and the diastereoselectivity (7.7:1). Presumably, this could be explained by the …

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